molecular formula C15H11N5O5 B2398195 N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide CAS No. 58624-62-7

N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide

Cat. No.: B2398195
CAS No.: 58624-62-7
M. Wt: 341.283
InChI Key: JIRDOBZDXKTIIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and infectious disease studies. This molecule integrates a benzimidazole scaffold, a privileged structure in drug discovery known for its diverse biological activities, with a 3,5-dinitrobenzamide group . The benzimidazole core is a key pharmacophore in numerous compounds with documented antimicrobial properties , showing activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi . Simultaneously, the 3,5-dinitrobenzamide moiety is of significant interest in antitubercular research . Scientific evidence indicates that structurally related N-alkyl-3,5-dinitrobenzamides exhibit potent activity against Mycobacterium tuberculosis by potentially inhibiting the essential bacterial enzyme DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase) . DprE1 is a validated target for tuberculosis drug discovery, as it is crucial for cell wall biosynthesis . The mechanism is associated with the nitroaromatic group, which can be reduced within the bacterial cell, leading to the formation of a covalent adduct with a key cysteine residue in the DprE1 active site, thereby irreversibly inactivating the enzyme . Researchers can leverage this compound as a chemical tool or building block to explore new therapeutic agents targeting drug-resistant bacterial and fungal infections, as well as tuberculosis. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O5/c21-15(9-5-10(19(22)23)7-11(6-9)20(24)25)16-8-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,16,21)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRDOBZDXKTIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide typically involves the reaction of 2-chloromethylbenzimidazole with 3,5-dinitrobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide. The compound has shown activity against various cancer cell lines. For instance, derivatives of benzimidazole have been tested against leukemia, melanoma, lung cancer, and colon cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundHCT116 (Colorectal)5.85
Other DerivativesVarious Lines4.53 - 10.00

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Studies indicate that certain derivatives exhibit potent antibacterial effects with minimum inhibitory concentrations (MIC) as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus .

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µM)Target Organism
This compound1.27Bacillus subtilis
Other Derivatives1.43 - 2.65Staphylococcus aureus, Escherichia coli

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions including the Mannich reaction to form the benzimidazole framework followed by nitration to introduce the nitro groups. This method allows for the modification of various substituents on the benzene ring to optimize biological activity .

General Synthesis Steps:

  • Formation of Benzimidazole: Reacting o-phenylenediamine with an appropriate carbonyl compound.
  • Mannich Reaction: Introducing the amine group via formaldehyde and a secondary amine.
  • Nitration: Treating the resultant compound with a nitrating agent to incorporate nitro groups.

Therapeutic Potential

Given its diverse biological activities, this compound is being explored for therapeutic applications in:

  • Cancer Treatment: As a potential chemotherapeutic agent targeting multiple cancer types.
  • Infection Control: As an antimicrobial agent against resistant bacterial strains.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • A study reported that certain benzimidazole derivatives exhibited up to 97% inhibition of inflammation in animal models compared to standard drugs like indomethacin .
  • Another research highlighted the analgesic properties of related compounds, suggesting their potential use in pain management therapies .

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent . The nitro groups may also contribute to its biological activity by generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Comparison: N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide is unique due to the presence of two nitro groups, which enhance its biological activity compared to other benzimidazole derivatives. The nitro groups can participate in redox reactions, making this compound more versatile in its applications .

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, are known for their diverse pharmacological activities. These compounds exhibit significant antibacterial, antifungal, antiviral, and anticancer properties due to their structural similarities with naturally occurring biomolecules . The benzimidazole scaffold is particularly appealing for drug development because of its ability to interact with various biological targets.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds related to this compound have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameMIC (µg/ml)Target Organism
This compound12.5Staphylococcus aureus
This compound25Escherichia coli
This compound50Candida albicans

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, which are critical pathogens in clinical settings .

3. Anticancer Activity

The anticancer properties of this compound have been evaluated in various cell lines. Studies indicate that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Case Study: In Vitro Evaluation

In a study assessing the cytotoxic effects of several benzimidazole derivatives on cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), this compound demonstrated an IC50 value of approximately 4.53 µM against HCT116 colorectal carcinoma cells. This potency is noteworthy when compared to standard chemotherapy agents like 5-fluorouracil (IC50 = 9.99 µM) .

4. Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their chemical structure. The presence of nitro groups at specific positions on the aromatic ring has been correlated with enhanced bioactivity. For instance:

  • Nitro Substituents : The introduction of nitro groups increases the lipophilicity and electron-withdrawing capacity of the compound, which can enhance binding affinity to biological targets.
  • Benzimidazole Core : The structural integrity provided by the benzimidazole core is crucial for maintaining biological activity across various derivatives.

5. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its notable antimicrobial and anticancer activities. Its efficacy against resistant strains of bacteria and various cancer cell lines underscores the importance of further research into its pharmacological potential. Continued exploration into the structure-activity relationships will likely yield more potent derivatives that could be developed into effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide?

The synthesis typically involves coupling 3,5-dinitrobenzoyl chloride with a benzimidazole-derived amine. Key steps include:

  • Acylation Reaction : Reacting 3,5-dinitrobenzoyl chloride with N-(1H-benzimidazol-2-ylmethyl)amine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. Triethylamine is often used to scavenge HCl .
  • Purification : Crude product is washed with water and recrystallized from ethyl acetate or methanol to achieve high purity .
  • Yield Optimization : Reaction time (1–3 hours) and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for maximizing yields (typically 65–80%) .

Q. How is the molecular structure of this compound characterized?

  • Single-Crystal X-ray Diffraction (SCXRD) : The compound’s crystal system (e.g., monoclinic P21/n), unit cell parameters (a, b, c, β angles), and hydrogen-bonding networks are resolved using SCXRD. For example, related dinitrobenzamides exhibit dihedral angles of ~6° between aromatic rings, with N–H···O hydrogen bonds forming 1D chains .
  • Spectroscopy : IR confirms carbonyl (C=O, ~1670 cm⁻¹) and nitro (NO₂, ~1530 cm⁻¹) groups. ¹H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and NH signals (δ ~11 ppm) .

Q. What computational methods are used to predict its physicochemical properties?

  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces using software like Gaussian. Parameters like HOMO-LUMO gaps (~4.5 eV) and dipole moments (~6.5 D) are derived to predict reactivity .
  • Molecular Dynamics (MD) : Simulate solubility in solvents (e.g., DMSO) by analyzing radial distribution functions and solvation free energies .

Advanced Research Questions

Q. How do intermolecular interactions influence its crystallographic packing?

SCXRD analysis reveals:

  • Hydrogen Bonds : N–H···O bonds (e.g., N–H···O=C, 2.8–3.0 Å) stabilize chains along specific crystallographic axes (e.g., [101] direction) .
  • π–π Stacking : Parallel-displaced interactions between benzimidazole and nitrobenzene rings (centroid-centroid distance: ~3.6 Å) contribute to layered packing .
  • Torsional Flexibility : The benzimidazole-methyl linker allows slight twisting (dihedral angle ~6°), affecting crystal density (1.6–1.8 g/cm³) .

Q. What contradictions exist in reported bioactivity data, and how are they resolved?

  • Antimicrobial Activity : Discrepancies in MIC values (e.g., 4 µg/mL vs. 16 µg/mL against Candida albicans) may arise from:
    • Assay Conditions : Variations in agar medium (e.g., 7H11 vs. Mueller-Hinton) or incubation time (48 vs. 72 hours) .
    • Structural Analogues : Substituents on the benzimidazole (e.g., ethyl vs. phenyl groups) alter lipophilicity (logP) and membrane penetration .
  • Resistance Mechanisms : Mycobacterium smegmatis develops resistance via efflux pumps (e.g., MmpL5 mutations) when exposed to sublethal DNB3 concentrations (8–300× MIC) .

Q. How is electrochemical detection applied to study its redox behavior?

  • Cyclic Voltammetry (CV) : In acetonitrile, two reduction peaks (~-0.5 V and -1.1 V vs. Ag/AgCl) correspond to sequential nitro group reductions. Scan rates (50–200 mV/s) confirm quasi-reversible processes .
  • Modified Electrodes : Glassy carbon electrodes functionalized with Ag nanoparticles enhance sensitivity (LOD: 0.1 µM) by increasing surface area and electron transfer rates .

Q. What strategies improve its solubility for in vitro bioassays?

  • Co-solvent Systems : Use DMSO:water (1:4) or β-cyclodextrin inclusion complexes to achieve solubility >1 mg/mL .
  • Pro-drug Design : Introduce ionizable groups (e.g., morpholinoethyl substituents) via reductive amination, increasing aqueous solubility by 10-fold .

Methodological Challenges and Solutions

Q. How are SHELX programs applied in refining its crystal structure?

  • Data Processing : SHELXL refines anisotropic displacement parameters (Uᵢⱼ) and hydrogen atom positions. Key metrics: R₁ < 0.05, wR₂ < 0.12 for high-resolution data (sinθ/λ > 0.6 Å⁻¹) .
  • Twinned Data : SHELXD resolves pseudo-merohedral twinning by iterative charge flipping, validated via Rᵢₙₜ < 0.06 .

Q. How are synthetic by-products minimized during scale-up?

  • Reaction Monitoring : Use HPLC (C18 column, 70:30 acetonitrile:water) to track unreacted 3,5-dinitrobenzoyl chloride (<2% residual).
  • Catalytic Optimization : Pd/C (5 wt%) in hydrogenation steps reduces nitro intermediates to amines with >95% selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.